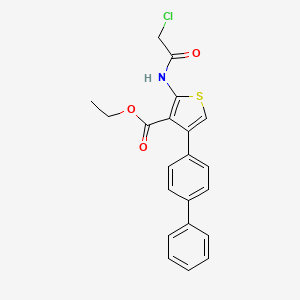

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a molecule of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Phenyl Groups: The phenyl groups can be introduced via Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated thiophene.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chloroacetyl group or to reduce the ester to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amides, thioethers.

Aplicaciones Científicas De Investigación

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate depends on its application:

Biological Activity: It may inhibit enzyme activity by binding to the active site or interacting with cellular receptors, thereby modulating signal transduction pathways.

Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.

Comparación Con Compuestos Similares

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:

Ethyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate: Lacks the chloroacetyl group, which may result in different biological activity and reactivity.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical properties and reactivity.

2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable molecule in the development of new materials, pharmaceuticals, and industrial products.

Actividad Biológica

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is a synthetic compound that belongs to the thiophene class of organic compounds. Its molecular formula is C21H18ClNO3S with a molecular weight of approximately 399.9 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the chloroacetyl group enhances its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems, which can lead to modulation of protein function.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations.

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for cancer progression. For instance, it has shown promise in inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition of MMPs can prevent the degradation of extracellular matrix components, thereby limiting cancer cell invasion and migration.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Preliminary results suggest that it possesses antibacterial properties against several strains of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The study found:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data indicates a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Study 2: Enzyme Inhibition

A separate study focused on the compound's effect on MMPs involved treating cultured cancer cells with the compound and measuring MMP activity:

| Treatment Group | MMP Activity (%) |

|---|---|

| Control | 100 |

| Ethyl Compound (10 µM) | 75 |

| Ethyl Compound (25 µM) | 50 |

| Ethyl Compound (50 µM) | 25 |

Results showed significant inhibition of MMP activity at higher concentrations, supporting its role as a therapeutic candidate in cancer treatment.

Propiedades

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)19-17(13-27-20(19)23-18(24)12-22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZGHPYDNRYEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.